5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
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Overview
Description
The compound 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole is a synthetic organic molecule characterized by its complex structure, which includes multiple chlorinated phenyl groups and sulfanyl (thioether) linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of chlorinated phenyl groups: Chlorinated phenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on a chlorinated benzene ring.
Formation of sulfanyl linkages: The sulfanyl (thioether) linkages can be formed through the reaction of thiols with alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorinated phenyl groups can be reduced to less chlorinated or dechlorinated products using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.
Industry
In industry, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its unique properties may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-2-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
- 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(3-methylphenyl)sulfanyl]methyl}-1H-pyrazole
Uniqueness
The uniqueness of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole lies in its specific substitution pattern and the presence of multiple chlorinated phenyl groups. These structural features may confer distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S2/c1-12-6-8-13(9-7-12)25-11-17-14(19(22)24(2)23-17)10-26-18-15(20)4-3-5-16(18)21/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFNBHCVRAVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=C(C=CC=C3Cl)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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